Methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate
Overview
Description
Methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate is a thiazole derivative . Thiazole derivatives have been found to have a wide range of biological activities . .
Mode of Action
Thiazole derivatives have been found to exhibit various biological activities, suggesting that they interact with multiple targets .
Biochemical Pathways
Thiazole derivatives have been found to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been found to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound is known to interact with enzymes such as thiazole kinase and thiazole synthase, which are involved in the biosynthesis of thiamine (Vitamin B1). The interactions between this compound and these enzymes are crucial for the formation of thiamine, which is essential for carbohydrate metabolism and neural function .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of protein kinases and phosphatases, leading to alterations in gene expression and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function . Additionally, this compound has been found to enhance the proliferation of certain immune cells, suggesting potential immunomodulatory effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes. For example, this compound inhibits the activity of thiazole kinase by competing with its natural substrate, thereby affecting thiamine biosynthesis . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard storage conditions, with minimal degradation observed over several months . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered metabolic activity and gene expression profiles . These temporal effects highlight the importance of considering the duration of exposure when evaluating the biological activity of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory retention in rodents, likely due to its role in thiamine biosynthesis . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dose optimization to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to thiamine biosynthesis. This compound interacts with enzymes such as thiazole kinase and thiazole synthase, facilitating the conversion of thiazole precursors into active thiamine derivatives . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in carbohydrate metabolism. These interactions highlight the compound’s role in maintaining cellular energy homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. This compound can be actively transported across cell membranes by thiamine transporters, ensuring its availability for biochemical reactions . Additionally, this compound can bind to intracellular proteins, facilitating its localization to specific cellular compartments . These transport and distribution mechanisms are crucial for the compound’s biological activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound is predominantly localized in the mitochondria, where it participates in thiamine-dependent enzymatic reactions . Additionally, this compound can be found in the cytoplasm and nucleus, where it modulates gene expression and cellular metabolism. The specific localization of this compound within subcellular compartments is essential for its diverse biological functions.
Properties
IUPAC Name |
methyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)6-5(7(12)13-4)14-8(10)11-6/h1-4H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTBDFJALOEEMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SC(=N1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363384 | |
Record name | Methyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478258-61-6 | |
Record name | Methyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.